2-Amino-3,5-dimethylphenol

Overview

Description

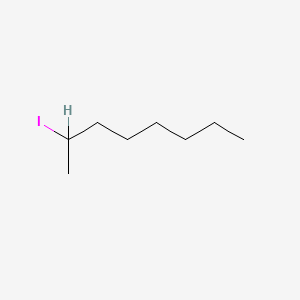

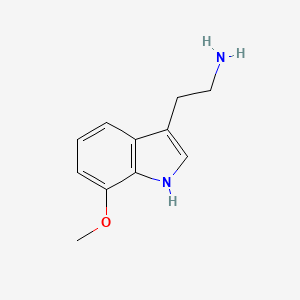

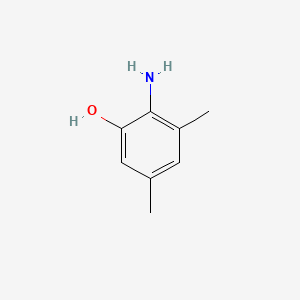

2-Amino-3,5-dimethylphenol is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-dimethylphenol consists of a benzene ring with two methyl groups, an amino group, and a hydroxyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .

Physical And Chemical Properties Analysis

2-Amino-3,5-dimethylphenol is a pale-yellow to yellow-brown solid . It has a molecular weight of 137.18 . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis of Polymers

2-Amino-3,5-dimethylphenol serves as a monomer in the synthesis of certain polymers. Its structure allows it to undergo oxidative coupling polymerization, which can produce polymers with unique properties suitable for high-performance materials .

Development of Colorimetric Sensors

Due to its phenolic structure, this compound can be used to develop colorimetric sensors. These sensors can detect the presence of metal ions or other analytes by changing color upon interaction, which is valuable in environmental monitoring and diagnostics .

Pharmaceutical Research

In pharmaceutical research, 2-Amino-3,5-dimethylphenol may be explored as a building block for the synthesis of drug molecules. Its amino and phenol groups are functional handles that can be modified to create pharmacologically active compounds .

Corrosion Inhibition

This compound has potential applications as a corrosion inhibitor. The presence of both amino and phenol groups could allow it to adsorb onto metal surfaces and protect them from corrosion, which is particularly useful in industrial settings .

Dye and Pigment Production

2-Amino-3,5-dimethylphenol can be a precursor in the production of dyes and pigments. Its molecular structure can be incorporated into various dye molecules, contributing to the color properties and stability of the final product .

Analytical Chemistry

In analytical chemistry, this compound might be used as a standard or reagent in chromatographic methods such as HPLC or LC-MS, aiding in the identification and quantification of substances in complex mixtures .

Safety And Hazards

2-Amino-3,5-dimethylphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers

The search results included several papers related to 2-Amino-3,5-dimethylphenol and similar compounds . These papers cover topics such as the synthesis of related compounds, the potential mechanisms of action of aminophenols, and the safety and hazards of 2-Amino-3,5-dimethylphenol. Further analysis of these papers would provide more detailed information on these topics.

properties

IUPAC Name |

2-amino-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKCXAPXDGFMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946583 | |

| Record name | 2-Amino-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,5-dimethylphenol | |

CAS RN |

23785-52-6 | |

| Record name | Phenol, 2-amino-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.